molecular formula C8H8O2 B110185 Ethyl-1,4-benzoquinone CAS No. 4754-26-1

Ethyl-1,4-benzoquinone

Cat. No. B110185
CAS RN: 4754-26-1
M. Wt: 136.15 g/mol
InChI Key: IGRSQEOIAAGSGS-UHFFFAOYSA-N
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Description

Ethyl-1,4-benzoquinone, also known as 2-Ethyl-1,4-benzoquinone, is a type of organic compound. It is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The molecular formula of Ethyl-1,4-benzoquinone is C8H8O2, with an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .


Synthesis Analysis

Ethyl-1,4-benzoquinone can be synthesized in the laboratory through various methods. One method involves the oxidation of hydroquinone with potassium dichromate in sulfuric acid . Another method involves the use of 1,4-hydroquinone as a precursor . The biosynthesis of Ethyl-1,4-benzoquinone involves the use of acetate and propionate building blocks .


Molecular Structure Analysis

The molecular structure of Ethyl-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . This structure allows for sufficient conjugation to show color .


Chemical Reactions Analysis

Ethyl-1,4-benzoquinone is involved in various chemical reactions. For instance, it can be easily converted into hydroquinone on reduction . It also plays a role in the biosynthesis of active biological compounds .

Scientific Research Applications

1. Chemical Defense in Arthropods

Ethyl-1,4-benzoquinone (EBQ) is identified as a key component in the defensive secretions of certain arthropods. For instance, in harvestman species (Goniosoma longipes), EBQ is a significant part of their chemical defense against predators. It has been demonstrated to be effective in deterring various predator types, including invertebrates and vertebrates, highlighting its role in arthropod survival strategies (Machado et al., 2005).

2. Anticancer Activity

EBQ and its derivatives have been studied for their potential anticancer properties. Research has shown that certain 1,4-benzoquinone derivatives exhibit antiproliferative activity against various human tumor cell lines. These compounds have been observed to cause cell cycle arrest and apoptosis in cancer cells, indicating their potential as novel antimitotic and anticancer agents (Xu et al., 2005).

3. Biosynthesis in Harvestmen

The biosynthesis pathway of 2-ethyl-1,4-benzoquinone in harvestmen has been studied, revealing insights into the chemical ecology of these arachnids. The biosynthesis involves a polyketide pathway using acetate and propionate as building blocks. This research has implications for understanding the chemical defense mechanisms and ecological interactions of harvestmen (Rocha et al., 2013).

4. Electrochemical Properties

The electrochemical reduction of 1,4-benzoquinone, including derivatives like EBQ, has been investigated to understand their electrochemical behaviors. These studies have implications for the development of electrochemical sensors and other applications where the redox properties of such compounds are important (Wang et al., 2010).

5. Genomic Study in Beetles

In Tribolium confusum beetles, EBQ is produced as a defensive compound. Genetic analysis of EBQ production in these beetles has provided insights into the evolutionary potential and ecological role of chemical defenses in insects. This research contributes to our understanding of the genetic basis for the production of defensive compounds in beetles (Yezerski et al., 2004).

6. Interaction with Pathogenic Fungi

The interaction between EBQ and pathogenic fungi, especially in insect species like Tribolium castaneum, is an area of research. Studies have shown that the presence of these compounds affects the secretion and detection of defensive chemicals in insects, altering their response to fungal threats (Davyt-Colo et al., 2022).

Safety And Hazards

Ethyl-1,4-benzoquinone should be handled with care. It is recommended to avoid contact with the substance and ensure adequate ventilation. It should be kept away from heat and sources of ignition .

Future Directions

Research on Ethyl-1,4-benzoquinone and similar compounds is ongoing. One promising area of research is the potential use of natural quinones as substitutes for synthetic dyes. These compounds are safer for the environment and have the potential for enhanced production . Another area of research involves the study of the antifungal activity of benzoquinones produced by certain insects .

properties

IUPAC Name

2-ethylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRSQEOIAAGSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197191
Record name Ethyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-1,4-benzoquinone

CAS RN

4754-26-1
Record name Ethyl-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HNJ76BQ68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
L Mandell, SM Cooper, B Rubin… - The Journal of …, 1983 - ACS Publications
Proton magnetic resonance spectra were obtained on a Varían Model EM-360 spectrometer with CDC13 as the solvent and Me4Si as the internal reference. Carbon-13 magnetic …
Number of citations: 7 pubs.acs.org
SA Konovalova, AP Avdeenko, VV Pirozhenko… - Russian Journal of …, 2014 - Springer
N-Acetyl- and N-[1-(arylsulfonylimino)ethyl]-1,4-benzoquinone imines having no substituent in the 2- and/or 6-position of the quinoid ring react with sodium arenesulfinates preferentially …
Number of citations: 2 link.springer.com
P Föttinger, LE Acosta, HJ Leis, G Raspotnig - The Journal of Arachnology, 2010 - BioOne
The chemical composition of the scent gland secretion of Pachylus paessleri Roewer 1913, a pachyline harvestman, was analysed by gas chromatography–mass spectrometry. The …
Number of citations: 15 bioone.org
M Nonella - The Journal of Physical Chemistry A, 1999 - ACS Publications
Resonance effects are known to affect vibrational spectra and electrochemical properties of substituted quinones. On the basis of the results of density functional calculations performed …
Number of citations: 12 pubs.acs.org
A Yezerski, TP Gilmor, L Stevens - Journal of chemical ecology, 2004 - Springer
Many species of tenebrionid beetles produce and secrete benzoquinones from specialized prothoracic and postabdominal glands. Tribolium confusum produces two compounds methyl…
Number of citations: 48 link.springer.com
L Lis, T Bakula, M Baranowski… - Polish Journal of …, 2011 - yadda.icm.edu.pl
Humans and animals come into contact with various compounds in their natural environment. Most of the encountered substances are neutral, yet some may carry adverse health effects…
Number of citations: 62 yadda.icm.edu.pl
LM Roth, B Stay - Journal of Insect Physiology, 1958 - Elsevier
The tracheae leading to the second abdominal spiracles of nymphs and adults of Diploptera punctata are odoriferous glands which are probably used as a means of defence against …
Number of citations: 89 www.sciencedirect.com
F Dallacker, G Löhnert - Chemische Berichte, 1972 - europepmc.org
[Derivatives of methylenedioxybenzene. 35. A novel synthesis of 3,6 dihydroxy-2-ethyl-1,4-benzoquinone, embelin, vilangin, rapanone, dihydromaesaquinone, bhogatin, spinulosin and oosporein] …
Number of citations: 26 europepmc.org
LM Unruh, R Xu, KJ Kramer - Insect Biochemistry and Molecular Biology, 1998 - Elsevier
Liquid chromatography with both photodiode array and electrochemical detection was used to analyze as a function of age and gender the levels of two ρ-quinones, methyl-1,4-…
Number of citations: 73 www.sciencedirect.com
HBH Hussain - Journal of Plant Protection and Pathology, 2021 - jppp.journals.ekb.eg
The current study was carried out to investigate the effect of stored grains infestation with S. granarius and storage periods on detection of toxicants secretion as benzoquinones. The …
Number of citations: 5 jppp.journals.ekb.eg

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